N-(2,4-difluorophenyl)-1-(4-fluorophenyl)-3-methylthieno[2,3-c]pyrazole-5-carboxamide
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Overview
Description
N-(2,4-difluorophenyl)-1-(4-fluorophenyl)-3-methylthieno[2,3-c]pyrazole-5-carboxamide is a complex organic compound that features a unique combination of fluorinated aromatic rings and a thieno[2,3-c]pyrazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-1-(4-fluorophenyl)-3-methylthieno[2,3-c]pyrazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[2,3-c]pyrazole core, followed by the introduction of the fluorinated phenyl groups. Common reagents used in these reactions include fluorinated anilines, thieno[2,3-c]pyrazole precursors, and various coupling agents. The reaction conditions often require controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale manufacturing. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-difluorophenyl)-1-(4-fluorophenyl)-3-methylthieno[2,3-c]pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, enabling the synthesis of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogenating agents. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated compounds.
Scientific Research Applications
N-(2,4-difluorophenyl)-1-(4-fluorophenyl)-3-methylthieno[2,3-c]pyrazole-5-carboxamide has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is utilized in the production of advanced materials with unique properties, such as high thermal stability and specific electronic characteristics.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-1-(4-fluorophenyl)-3-methylthieno[2,3-c]pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorinated aromatic rings and thieno[2,3-c]pyrazole core enable it to bind selectively to these targets, modulating their activity and influencing various biological pathways. This selective binding is crucial for its potential therapeutic effects and applications in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-difluorophenyl)pyridine
- 2-chloro-N-(2,4-difluorophenyl)-3-pyridinecarboxamide
Uniqueness
N-(2,4-difluorophenyl)-1-(4-fluorophenyl)-3-methylthieno[2,3-c]pyrazole-5-carboxamide stands out due to its unique combination of fluorinated aromatic rings and a thieno[2,3-c]pyrazole core. This structure imparts specific chemical and physical properties, such as enhanced stability and selective binding to molecular targets, which are not observed in similar compounds. These unique features make it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-1-(4-fluorophenyl)-3-methylthieno[2,3-c]pyrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F3N3OS/c1-10-14-9-17(18(26)23-16-7-4-12(21)8-15(16)22)27-19(14)25(24-10)13-5-2-11(20)3-6-13/h2-9H,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDPJKEUPPUKGQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(S2)C(=O)NC3=C(C=C(C=C3)F)F)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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